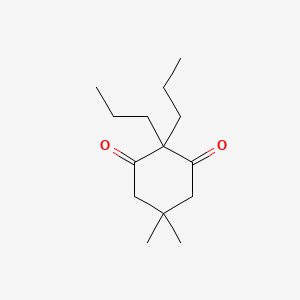
5,5-Dimethyl-2,2-dipropyl-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C14H24O2. It is a derivative of 1,3-cyclohexanedione and is classified as a cyclic diketone. This compound is known for its unique structure, which includes two propyl groups and two methyl groups attached to a cyclohexane ring. It is a white solid that is soluble in organic solvents such as ethanol and methanol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione typically involves a Michael addition followed by an intramolecular Claisen condensation. The process begins with the reaction of diethyl malonate and mesityl oxide (4-methylpent-3-en-2-one) in the presence of sodium methoxide. This is followed by hydrolysis and decarboxylation to yield the desired diketone .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学研究应用
2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and as a building block for more complex molecules .
作用机制
The mechanism of action of 2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and undergo tautomerization, which affects its reactivity and interaction with other molecules. In biological systems, it may interact with enzymes and proteins, influencing cellular processes and pathways .
相似化合物的比较
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): A similar cyclic diketone with two methyl groups instead of propyl groups.
1,2-Dimethylcyclohexane: A disubstituted cyclohexane with two methyl groups in different positions.
2-Chloro-5,5-dimethyl-1,3-cyclohexanedione: A chlorinated derivative of dimedone .
Uniqueness
2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of both propyl and methyl groups, which influence its chemical properties and reactivity. This structural variation allows for different applications and interactions compared to its similar compounds.
属性
CAS 编号 |
24551-96-0 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC 名称 |
5,5-dimethyl-2,2-dipropylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H24O2/c1-5-7-14(8-6-2)11(15)9-13(3,4)10-12(14)16/h5-10H2,1-4H3 |
InChI 键 |
DFHLDDAIXQRSNN-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(C(=O)CC(CC1=O)(C)C)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
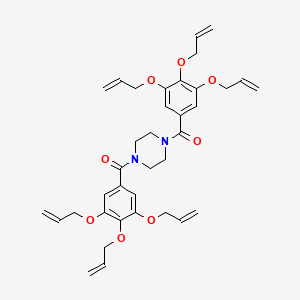
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)
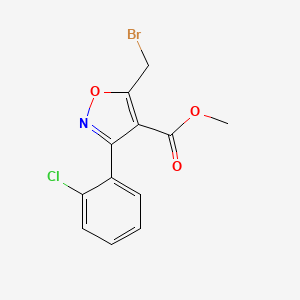
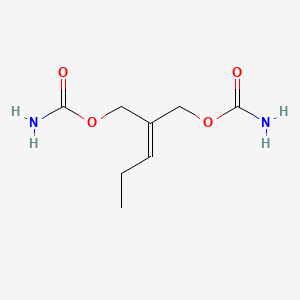
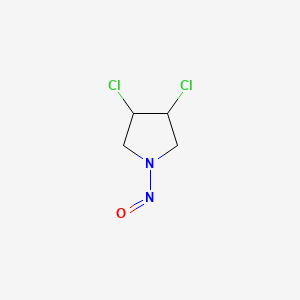
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
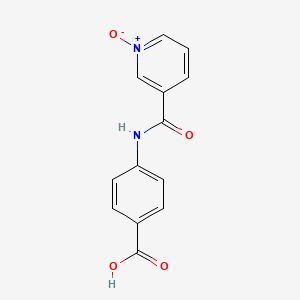
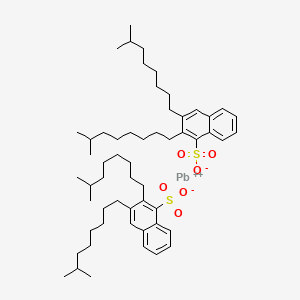
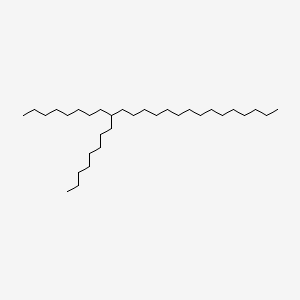
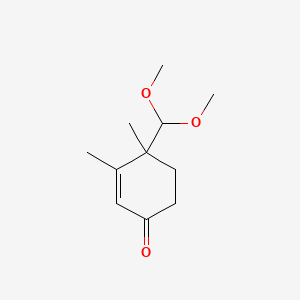
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)

![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)
